2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of furan, thiophene, and thiazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include furan-2-carbaldehyde, thiophene derivatives, and thiazolopyrimidine precursors. The key steps in the synthesis may involve condensation reactions, cyclization, and esterification under controlled conditions .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the process would also be a critical factor in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the thiazolopyrimidine moiety can be reduced to an alcohol.
Substitution: The methoxyethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives .
Scientific Research Applications
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the thiazolopyrimidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a thiol group, used in flavor and fragrance industries.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base derivative with potential biological activity.
2-Furanmethanethiol: An organic compound with a furan ring and a sulfanylmethyl group.
Uniqueness
2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of furan, thiophene, and thiazolopyrimidine moieties.
Biological Activity
The compound 2-Methoxyethyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo-pyrimidine family, notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core with methoxy and furan substituents, contributing to its unique biological profile. Its molecular formula is C17H18N2O4S with a molecular weight of 350.4 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Refluxing a mixture of starting materials in dry ethanol.
- Neutralization followed by recrystallization to obtain the desired compound in good yield.
This method ensures high purity and facilitates further modifications to enhance biological activity.
Biological Activities
Research indicates that compounds within the thiazolo-pyrimidine class exhibit a range of significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo-pyrimidines possess antibacterial and antifungal properties. For instance, one study demonstrated that related compounds inhibited the growth of various bacterial strains, suggesting potential as antimicrobial agents .
- Anti-inflammatory Effects : Thiazolo-pyrimidines have been reported to exhibit anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases .
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, indicating potential as anticancer agents .
Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of thiazolo-pyrimidine derivatives similar to the compound :
- Antimicrobial Screening : A study evaluated several thiazolo-pyrimidine derivatives for their antimicrobial properties against standard bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazolo-pyrimidines, demonstrating that these compounds could effectively reduce inflammation in animal models, suggesting their therapeutic potential for inflammatory diseases .
- Antitumor Studies : Research involving thiazolo-pyrimidine derivatives showed promising results in inhibiting tumor growth in cultured cancer cells. Specific structural modifications correlated with increased efficacy against cancer cell lines .
Properties
CAS No. |
618072-29-0 |
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Molecular Formula |
C20H18N2O5S2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H18N2O5S2/c1-12-16(19(24)27-9-8-25-2)17(14-6-4-10-28-14)22-18(23)15(29-20(22)21-12)11-13-5-3-7-26-13/h3-7,10-11,17H,8-9H2,1-2H3/b15-11- |
InChI Key |
BYKLUUYGMWELTD-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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